(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol
Overview
Description
“(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C13H15N3O2 . It has been used in research and has been found in the crystal structure of the catalytic domain of human JARID1B .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.28 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not specified .
Scientific Research Applications
Optoelectronic Properties of Oxadiazole Derivatives
Oxadiazole derivatives, including those with pyrrole and phenyl groups, have been modeled to study their optoelectronic properties. These compounds show potential in light harvesting applications due to their ability to absorb in the visible region and exhibit high light harvesting efficiency. This suggests their utility in optoelectronic devices and solar energy conversion technologies (Joshi & Ramachandran, 2017).
Anticancer Applications
The structure-activity relationship of certain oxadiazole derivatives has been explored for their potential as apoptosis inducers and anticancer agents. Compounds with specific structural features have shown activity against breast and colorectal cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. Their application resulted in devices with reduced driving voltages, high efficiency, and excellent external quantum efficiencies, demonstrating their significance in the development of efficient OLEDs (Shih et al., 2015).
Antiviral Activity
Research on oxadiazole derivatives has also included the study of their antiviral activities. For instance, a novel oxadiazole compound was identified as a potent, orally bioavailable inhibitor of human rhinovirus 3C protease, showcasing a potential route for the development of antiviral therapies against picornaviruses (Patick et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-6-7-16(8-11)9-12-14-13(15-18-12)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHRNVUXCKTULP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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